dCBP-1

PROTAC Targeted Protein Degradation Epigenetics

Select dCBP-1 for complete elimination of p300/CBP scaffolding functions, unachievable by bromodomain (GNE-781) or HAT (A-485) inhibitors. Validated in MLL-rearranged leukemia (IC50 <5 nM vs >1000 nM in non-rearranged). Oral bioavailability and 88% TGI in MOLM-13 xenografts at 30 mg/kg. Benchmark standard for evaluating next-gen degraders like CBPD-409 in prostate cancer models.

Molecular Formula C51H63F2N11O10
Molecular Weight 1028.1 g/mol
Cat. No. B8180490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCBP-1
Molecular FormulaC51H63F2N11O10
Molecular Weight1028.1 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
InChIInChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67)
InChIKeyILVRLRGBSSFKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide (dCBP-1) as a Potent and Selective p300/CBP PROTAC Degrader


3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide, commonly known as dCBP-1, is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) degrader that selectively targets the lysine acetyltransferases CREB-binding protein (CBP) and p300 for ubiquitin-proteasome-mediated degradation [1]. The compound is designed by conjugating a potent CBP/p300-targeting ligand with a cereblon (CRBN) E3 ligase-binding moiety via a polyethylene glycol (PEG) linker . This mechanism of action differentiates it from conventional small-molecule inhibitors, as it leads to the complete elimination of both the catalytic and scaffolding functions of CBP/p300 [1].

Why Other p300/CBP Inhibitors Cannot Substitute for the PROTAC Degrader 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide


Direct substitution of dCBP-1 with small-molecule inhibitors of CBP/p300, such as the bromodomain inhibitor GNE-781 or the histone acetyltransferase (HAT) domain inhibitor A-485, leads to incomplete and mechanistically distinct biological outcomes [1]. While these inhibitors block specific domain functions, they fail to eliminate the scaffolding roles of CBP/p300, which are crucial for maintaining oncogenic transcriptional programs [1]. Experimental evidence demonstrates that the combination of A-485 and GNE-781 is insufficient to recapitulate the global transcriptional and chromatin effects observed with dCBP-1-mediated degradation, underscoring that only complete protein ablation can fully abolish CBP/p300-driven oncogenic activity [1]. Therefore, procurement decisions must be based on the specific requirement for target degradation versus domain inhibition.

Quantitative Differentiation of 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide for Procurement Decisions


Cellular Degradation Potency of dCBP-1 for CBP and p300

dCBP-1 demonstrates exceptionally potent degradation of its target proteins, CBP and p300, in cellular assays. In MOLM-13 acute leukemia cells, the half-maximal degradation concentration (DC50) for CBP is 1.8 nM and for p300 is 2.5 nM, with maximum degradation (Dmax) values of 95% and 92%, respectively . These values indicate near-complete protein knockdown at low nanomolar concentrations.

PROTAC Targeted Protein Degradation Epigenetics

Differential Antiproliferative Activity in MLL-Rearranged vs. Non-Rearranged Leukemia Cells

dCBP-1 exhibits a marked differential in its antiproliferative effects based on genetic background. It is highly potent against MLL-rearranged leukemia cell lines (MOLM-13 IC50 = 3.5 nM; MV4;11 IC50 = 4.2 nM) but shows no significant effect on non-MLL-rearranged cells (IC50 > 1000 nM for K562 and Raji) .

Leukemia Selectivity Antiproliferative

In Vivo Tumor Growth Inhibition in MOLM-13 Xenograft Model

In vivo, oral administration of dCBP-1 in an MOLM-13 xenograft mouse model demonstrates dose-dependent tumor growth inhibition (TGI) over 21 days. At a dose of 10 mg/kg/day, TGI is 65%, which increases to 88% at 30 mg/kg/day . This is corroborated by pharmacodynamic analysis showing reduced CBP (78%) and p300 (72%) protein levels in tumor tissue at the 30 mg/kg dose .

In Vivo Efficacy Xenograft Tumor Growth Inhibition

Comparative Antiproliferative Activity in Prostate Cancer Cell Lines

In a comparative study of CBP/p300-targeting agents in prostate cancer cell lines, dCBP-1's antiproliferative activity was benchmarked against other degraders (CBPD-409, JQAD1) and inhibitors (CCS1477, A-485). While precise IC50 values are not detailed in the source text, the analysis demonstrates that dCBP-1 is a functional member of this class of degraders, with the next-generation compound CBPD-409 showing superior potency in these models [1].

Prostate Cancer Comparative Pharmacology PROTAC

Unique Transcriptomic and Chromatin Effects Compared to Combined Domain Inhibition

Functional genomic analyses (RNA-seq and ChIP-seq) demonstrate that dCBP-1 treatment (100 nM, 6h) produces distinct transcriptomic and chromatin accessibility changes in MM.1S multiple myeloma cells compared to treatment with the HAT inhibitor A-485 (100 nM) or the bromodomain inhibitor GNE-781 (100 nM), either alone or in combination [1].

Transcriptomics Epigenomics Mechanism of Action

Optimal Application Scenarios for 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide


Investigating the Functional Consequences of Complete p300/CBP Loss in MLL-Rearranged Leukemia

dCBP-1 is optimally suited for research aiming to understand the total loss of p300/CBP function in acute leukemia models driven by MLL rearrangements. Its high antiproliferative potency in MLL-rearranged cells (IC50 < 5 nM) versus non-rearranged cells (IC50 > 1000 nM) makes it a highly selective chemical probe for dissecting the unique dependency of these cancers on p300/CBP scaffolding functions, an effect unattainable with domain-specific inhibitors [1].

Benchmarking Next-Generation p300/CBP PROTAC Degraders in Prostate Cancer Models

dCBP-1 serves as a valuable benchmark comparator for evaluating the efficacy of newer p300/CBP degraders, such as CBPD-409, in androgen receptor (AR)-positive prostate cancer models. Studies have directly compared the antiproliferative effects of dCBP-1, JQAD1, and CBPD-409, establishing dCBP-1 as a reference standard for in vitro potency in VCaP and LNCaP cell lines . Its use in such comparative studies helps to quantify the improved potency of lead-optimized clinical candidates.

Differentiating Degradation from Inhibition in Epigenomic and Transcriptomic Studies

dCBP-1 is the tool of choice for experiments designed to contrast the biological outcomes of protein degradation versus catalytic or bromodomain inhibition. Experimental designs using dCBP-1 alongside A-485 and GNE-781 have revealed that degradation induces a unique chromatin state and transcriptional signature not replicated by dual domain inhibition . This application is critical for researchers seeking to define the specific roles of p300/CBP scaffolding in chromatin regulation and enhancer function.

In Vivo Proof-of-Concept Studies for Targeted p300/CBP Degradation in Hematologic Malignancies

For preclinical studies requiring in vivo validation of p300/CBP degradation as a therapeutic strategy, dCBP-1 provides a validated tool compound with established oral bioavailability and on-target pharmacodynamics. Its ability to achieve 88% tumor growth inhibition in MOLM-13 xenograft models at 30 mg/kg/day, coupled with near-complete degradation of p300/CBP in tumor tissue , makes it suitable for establishing the preclinical efficacy and mechanism of action for this class of degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for dCBP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.